molecular formula C7H9F3N4 B1613825 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-87-1

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1613825
CAS RN: 723286-87-1
M. Wt: 206.17 g/mol
InChI Key: NRTQEVNRFKHHCG-UHFFFAOYSA-N
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Description

The compound “5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” belongs to the class of organic compounds known as triazolopyrazines . These are compounds containing a triazole ring fused to a pyrazine ring . Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]triazolo [4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate by multi-step reactions under microwave irradiation conditions . Another study reported the effective synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been studied for their potential as anticancer agents . The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been incorporated into compounds that inhibit c-Met/VEGFR-2 kinases . These kinases are critical in cancer cell proliferation and angiogenesis. Derivatives of this compound have shown promising antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells .

Antimicrobial and Antifungal Applications

The triazole core is a common feature in many antimicrobial and antifungal drugs . It can bind with a variety of enzymes and receptors in biological systems, leading to significant therapeutic effects . The specific compound could be explored for its efficacy against multidrug-resistant pathogens, which is a growing concern in medical science .

Antiviral Potential

Triazoles have been recognized for their antiviral properties . Research into triazole derivatives could lead to the development of new antiviral medications that are more effective against resistant strains of viruses .

Anti-inflammatory and Analgesic Effects

The triazole moiety is also associated with anti-inflammatory and analgesic activities. This suggests that derivatives of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine could be potential candidates for the development of new anti-inflammatory and pain-relief medications .

Antidepressant and Anxiolytic Uses

Some triazole compounds have been used in the treatment of depression and anxiety. The structural similarity of the compound to known antidepressants and anxiolytics indicates a potential application in psychiatric medication .

Antiepileptic Properties

The triazole class includes drugs like rufinamide, which are used to treat epilepsy. The compound’s structure could be conducive to antiepileptic drug development , offering a new avenue for therapeutic intervention in seizure disorders .

Antidiabetic Activity

Triazole derivatives have been explored for their antidiabetic effects . The compound could be part of a new class of antidiabetic drugs that help manage blood sugar levels in patients with diabetes .

Antihypertensive and Cardiovascular Applications

Triazole derivatives like trapidil are known for their antihypertensive effects . The compound could be investigated for its potential benefits in managing high blood pressure and other cardiovascular conditions .

Future Directions

Future research could focus on the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could be explored .

properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h4,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTQEVNRFKHHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=NN=C(N12)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647271
Record name 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

723286-87-1
Record name 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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